2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazolo[1,5-c][1,3]benzoxazine core. This tricyclic system is substituted at position 2 with a 4-ethoxyphenyl group (electron-donating ethoxy moiety) and at position 5 with a 4-(propan-2-yl)phenyl group (branched alkyl substituent). Such substitutions influence its electronic, steric, and physicochemical properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C27H28N2O2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H28N2O2/c1-4-30-22-15-13-20(14-16-22)24-17-25-23-7-5-6-8-26(23)31-27(29(25)28-24)21-11-9-19(10-12-21)18(2)3/h5-16,18,25,27H,4,17H2,1-3H3 |
InChI Key |
QKQNMXXECUEYFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolobenzoxazine structure, followed by the introduction of the ethoxyphenyl and propan-2-ylphenyl groups. Common reagents used in the synthesis include ethyl bromide, isopropyl bromide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Variations
The following compounds share the pyrazolo[1,5-c][1,3]benzoxazine scaffold but differ in substituents, leading to distinct properties:
Physicochemical Properties
Lipophilicity (logP):
- The target compound’s ethoxy and isopropyl groups confer moderate lipophilicity (estimated logP ~4.2), balancing solubility and membrane permeability.
- The fluorophenyl analog (logP ~3.8) is less lipophilic due to the electron-withdrawing fluorine.
- Butoxy/propoxy derivatives exhibit higher logP (~6.0), reducing aqueous solubility.
Solubility:
Electronic and Steric Effects
- Electron-Donating vs. Fluorophenyl substituents withdraw electrons, altering binding affinities in enzyme inhibition.
Steric Bulk:
Research Findings and Data Gaps
- Synthetic Routes: Multi-component reactions (e.g., one-pot syntheses ) are viable for generating benzoxazine derivatives, but the target compound’s specific pathway is undocumented.
- Biological Data: Direct pharmacological data are absent; testing against antimicrobial or inflammatory targets is recommended.
Biological Activity
2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolobenzoxazines and is characterized by a unique molecular structure that includes ethoxy and propan-2-yl substituents. The molecular formula is with a molecular weight of 491.4 g/mol. The IUPAC name for this compound is 9-bromo-2-(4-ethoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine.
| Property | Value |
|---|---|
| Molecular Formula | C27H27BrN2O2 |
| Molecular Weight | 491.4 g/mol |
| IUPAC Name | 9-bromo-2-(4-ethoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of intermediate compounds followed by cyclization to yield the final product. Common reagents include brominating agents and derivatives of ethoxyphenyl and propan-2-ylphenyl groups. Reaction conditions such as temperature and solvent choice are critical for achieving high yield and purity.
Biological Activity
Research indicates that 2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibits significant biological activities:
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:
- A study reported that pyrazole derivatives showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism may involve the inhibition of cell proliferation through apoptosis induction.
Antimicrobial Activity
Preliminary investigations have suggested that this compound may possess antimicrobial properties. Similar pyrazole derivatives have shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to various biological responses such as apoptosis in cancer cells or inhibition of microbial growth.
Case Studies
Recent advancements in drug design have focused on pyrazole derivatives as promising candidates for therapeutic applications:
- Neuroprotective Effects : Some studies have indicated that pyrazole compounds can restore membrane integrity and exhibit neuroprotective effects in models of brain injury.
- Anti-inflammatory Activity : Pyrazole derivatives have been evaluated for their anti-inflammatory properties in animal models, showing potential in reducing inflammation markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
